Dclk1-IN-3 is a small molecule compound that targets Doublecortin-Like Kinase 1 (DCLK1), a protein implicated in various cancer processes, particularly in tumor stem cell regulation and epithelial-to-mesenchymal transition. DCLK1 serves as a marker for cancer stem cells, especially in colorectal, pancreatic, and renal cancers, making it a significant target for therapeutic development . The compound is classified as a DCLK1 inhibitor and is part of a broader effort to develop selective inhibitors that can modulate the activity of this kinase without affecting other similar proteins.
The synthesis of Dclk1-IN-3 involves multiple steps that typically include the modification of existing chemical scaffolds known to exhibit activity against DCLK1. For instance, the synthesis may begin with a precursor compound, followed by various chemical reactions such as alkylation, amidation, or cyclization to introduce specific functional groups that enhance potency and selectivity against DCLK1.
The synthesis process often employs techniques like:
Specific methods used in the synthesis of related compounds include heating reactions with diisopropylethylamine and dichloro-nitropyrimidine derivatives in dioxane under controlled temperatures, which have been reported to yield high percentages of desired products .
Dclk1-IN-3 features a complex molecular structure characterized by distinct functional groups that contribute to its binding affinity and specificity for DCLK1. The molecular formula typically includes elements such as carbon, hydrogen, nitrogen, and oxygen, structured to allow interaction with the ATP-binding site of the kinase.
Crystallographic studies have revealed insights into how Dclk1-IN-3 binds within the DCLK1 kinase domain, providing a foundation for understanding its structure-activity relationship .
Dclk1-IN-3 can undergo various chemical reactions relevant to its biological activity:
Technical details regarding these reactions are often explored using assays such as thermal stability assays to assess binding affinity and inhibition efficacy against DCLK1 compared to other kinases like ERK5 and LRRK2 .
The mechanism of action for Dclk1-IN-3 involves competitive inhibition of DCLK1 activity. By binding to the ATP-binding site of DCLK1, it prevents ATP from interacting with the kinase. This inhibition leads to downstream effects on signaling pathways associated with cell proliferation and survival.
Dclk1-IN-3 exhibits several physical and chemical properties that are critical for its function:
These properties influence how well the compound can be absorbed and distributed within biological systems.
Dclk1-IN-3 is primarily explored for its potential applications in cancer therapy. Its role as a selective inhibitor of DCLK1 positions it as a candidate for:
Clinical trials may be necessary to further evaluate its efficacy and safety profile in human subjects suffering from cancers associated with high levels of DCLK1 expression .
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: